molecular formula C12H14N4OS B2598428 (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one CAS No. 1089294-91-6

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one

Cat. No.: B2598428
CAS No.: 1089294-91-6
M. Wt: 262.33
InChI Key: AOFVYOCIKCHIBD-NTUHNPAUSA-N
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Description

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of this compound, particularly the thiazolidinone ring and the hydrazono group, contribute to its wide range of applications.

Mechanism of Action

Target of Action

The primary targets of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one Thiazolidin-4-one derivatives have been associated with hiv-rt inhibition and immunosuppressive activity .

Mode of Action

The exact mode of action of This compound Thiazolidin-4-one derivatives have been shown to inhibit nf-κb , which is a protein complex that controls transcription of DNA, cytokine production, and cell survival.

Biochemical Pathways

The biochemical pathways affected by This compound Thiazolidin-4-one derivatives have been associated with the inhibition of nf-κb , which plays a key role in regulating the immune response to infection.

Result of Action

The molecular and cellular effects of This compound Thiazolidin-4-one derivatives have been associated with significant antiproliferative activities , suggesting they may inhibit the growth of cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one typically involves a multi-step process. One common method is the one-pot synthesis, which involves the reaction of ketones, thiosemicarbazide, and ethylchloroacetate in the presence of anhydrous sodium acetate . This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiazolidinone ring.

Another method involves microwave-assisted synthesis, which has been shown to be an efficient and green approach for the preparation of thiazolidinone derivatives . This method not only reduces reaction times but also enhances yields and minimizes the use of hazardous solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation and solvent-free conditions, can further enhance the sustainability of industrial production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazono group to hydrazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted thiazolidinone derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)thiazolidin-4-one stands out due to its unique combination of the thiazolidinone ring and the hydrazono group, which contribute to its enhanced biological activities and versatility in various applications. The presence of the dimethylamino group further enhances its pharmacokinetic properties, making it a promising candidate for drug development.

Properties

IUPAC Name

(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-16(2)10-5-3-9(4-6-10)7-13-15-12-14-11(17)8-18-12/h3-7H,8H2,1-2H3,(H,14,15,17)/b13-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFVYOCIKCHIBD-NTUHNPAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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